molecular formula C10H12Cl2N4O2 B12823165 4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid

4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid

Cat. No.: B12823165
M. Wt: 291.13 g/mol
InChI Key: RVXWTQJKEAKSTE-UHFFFAOYSA-N
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Description

4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a carboxylic acid group and a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the dichloropyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylic acid
  • 4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-3-carboxylic acid

Uniqueness

4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a carboxylic acid group and a 2,4-dichloropyrimidine moiety. Its molecular formula is C12H14Cl2N4O2C_{12}H_{14}Cl_2N_4O_2, with a molecular weight of approximately 391.2 g/mol. The unique structure contributes to its pharmacological profile, influencing its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, particularly against certain bacterial strains. The presence of the dichloropyrimidine group enhances its effectiveness in inhibiting microbial growth.
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 and MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) in certain assays .
  • Pharmacological Mechanisms : The compound's mechanism of action appears to involve selective binding to serotonin receptors, which may influence its pharmacological effects related to mood and anxiety disorders. Additionally, it has shown potential as a fatty acid amide hydrolase (FAAH) inhibitor, suggesting analgesic properties .

Data Table: Biological Activity Overview

Activity Type Description IC50 Values
AntimicrobialEffective against various bacterial strainsNot specified
AnticancerInhibits proliferation in cancer cell lines0.87–12.91 μM in MCF-7
FAAH InhibitionIncreases levels of endogenous lipids involved in pain modulationNot specified

Case Studies and Research Findings

  • Anticancer Study : A study published in MDPI highlighted that this compound exhibited superior growth inhibition against breast cancer cell lines compared to standard treatments. The compound induced apoptosis and increased caspase activity, indicating its potential as an anticancer agent .
  • FAAH Inhibition : Research on FAAH inhibitors has shown that similar compounds can significantly affect pain pathways by modulating lipid signaling. This suggests that this compound may also provide therapeutic benefits in pain management through its action on FAAH .
  • Antimicrobial Efficacy : In another study, the compound was tested against various pathogens, demonstrating notable antimicrobial activity that warrants further investigation into its potential as an antibiotic agent.

Properties

Molecular Formula

C10H12Cl2N4O2

Molecular Weight

291.13 g/mol

IUPAC Name

4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C10H12Cl2N4O2/c11-8-6(3-14-10(12)15-8)4-16-2-1-13-7(5-16)9(17)18/h3,7,13H,1-2,4-5H2,(H,17,18)

InChI Key

RVXWTQJKEAKSTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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